N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Oxidative Radical Cyclization
Shiho Chikaoka et al. (2003) explored the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes using Mn(III)/Cu(II) mediation. This research demonstrates the potential application of the compound in synthesizing complex organic structures, potentially useful in developing pharmaceuticals and other chemical entities (Chikaoka et al., 2003).
Antiallergic Agents
Cecilia Menciu et al. (1999) investigated new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents, highlighting the versatility of the compound in creating derivatives that show significant biological activity. This study underlines the compound's utility in medicinal chemistry, especially in the design of antiallergic agents (Menciu et al., 1999).
Radioligand Imaging
F. Dollé et al. (2008) conducted radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This work is an example of the compound's application in developing diagnostic tools, particularly in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial and Antitumor Activity
A. Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine as a material, showing antimicrobial activity. Such studies underscore the potential pharmaceutical applications of the compound in creating antimicrobial and possibly antitumor agents (Hossan et al., 2012).
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide' involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-bromoethylamine hydrobromide to form N-[2-(3,4-dimethoxyphenyl)ethyl]glycine. This intermediate is then reacted with 2-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-yl acetic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "2-bromoethylamine hydrobromide", "2-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-yl acetic acid" ], "Reaction": [ "Step 1: 3,4-dimethoxyphenylacetic acid is reacted with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride.", "Step 2: 2-bromoethylamine hydrobromide is added to the reaction mixture of step 1 to form N-[2-(3,4-dimethoxyphenyl)ethyl]glycine.", "Step 3: 2-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-yl acetic acid is added to the reaction mixture of step 2 to form the final product N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide." ] } | |
CAS番号 |
865655-33-0 |
分子式 |
C25H24FN3O5S |
分子量 |
497.54 |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C25H24FN3O5S/c1-33-20-8-5-16(13-21(20)34-2)9-11-27-22(30)15-29-24(31)23-19(10-12-35-23)28(25(29)32)14-17-3-6-18(26)7-4-17/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30) |
InChIキー |
ORLJQQSQHPAREH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。